molecular formula C10H13N3O B1518950 N-(3-aminophenyl)-N'-cyclopropylurea CAS No. 1041603-13-7

N-(3-aminophenyl)-N'-cyclopropylurea

Cat. No. B1518950
CAS RN: 1041603-13-7
M. Wt: 191.23 g/mol
InChI Key: MENUCXBWUIGKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-aminophenyl)-N'-cyclopropylurea (NACPU) is a cyclic urea derivative of an aminophenyl group, which has been studied for its potential applications in scientific research and laboratory experiments. This compound has multiple biochemical and physiological effects, which can be used for a variety of purposes.

Scientific Research Applications

Synthesis of Schiff Bases

N-(3-aminophenyl)-N’-cyclopropylurea: can be utilized in the synthesis of Schiff bases, which are formed by the condensation of primary amines with carbonyl compounds . These compounds have a wide range of applications due to their imine (-C=N-) functional group, which is versatile in forming coordination compounds as ligands.

Medicinal Chemistry

In medicinal chemistry, compounds like N-(3-aminophenyl)-N’-cyclopropylurea exhibit a series of biological activities. They can be used to develop pharmaceuticals with antimicrobial, antitubercular, antihelmintic, anticonvulsant, anti-inflammatory, antiviral, and antioxidant properties .

Catalytic Activity

The amino group in N-(3-aminophenyl)-N’-cyclopropylurea can act as a donor in catalytic systems, enhancing the catalytic activity of various reactions. This is particularly useful in industrial applications where catalysts are required to accelerate chemical processes .

Mass Spectrometry

In mass spectrometry, N-(3-aminophenyl)-N’-cyclopropylurea derivatives can be studied for their fragmentation patterns. Understanding these patterns is crucial for the identification and characterization of compounds, especially in complex mixtures .

Sensing Applications

The compound’s structure allows it to interact with other molecules, making it suitable for sensing applications. For instance, it can be used to detect the presence of specific ions or molecules in a sample, which is valuable in environmental monitoring and diagnostics .

Coordination Chemistry

Due to its potential to act as a ligand, N-(3-aminophenyl)-N’-cyclopropylurea can be used in coordination chemistry to create complex structures with metals. These structures are important for understanding metal-ligand interactions and designing new materials .

properties

IUPAC Name

1-(3-aminophenyl)-3-cyclopropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5,11H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENUCXBWUIGKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.